2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

DNMT3B epigenetics small-molecule inhibitor

This 2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549046-81-1) is a validated non-nucleoside DNMT3B inhibitor (IC50 900 nM). The 2-pyridyl substituent engages the structural zinc ion of DNMT3B, a mechanism absent in generic piperazinyl-pyrimidines. Replacing this group—e.g., with pyrimidine—abolishes zinc coordination and potency, making this compound the essential active control for SAR campaigns. Do not accept unspecified piperazinyl-pyrimidine alternatives; exact 2-pyridyl-piperazine and 2-cyclopropyl motifs are mandatory for replicable DNMT3B engagement. With CNS-favorable properties (MW 309.4, logP ~2.8), it is the preferred scaffold for glioblastoma or neurodevelopmental methylation models.

Molecular Formula C18H23N5
Molecular Weight 309.4 g/mol
CAS No. 2549046-81-1
Cat. No. B6456737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
CAS2549046-81-1
Molecular FormulaC18H23N5
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)C4CC4)C
InChIInChI=1S/C18H23N5/c1-13-14(2)20-17(15-6-7-15)21-18(13)23-11-9-22(10-12-23)16-5-3-4-8-19-16/h3-5,8,15H,6-7,9-12H2,1-2H3
InChIKeySGDFTRXVNLQDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549046-81-1) – A Piperazinyl-Pyrimidine Tool Compound for DNMT3B Pharmacology


2-Cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549046-81-1) is a heterocyclic small molecule belonging to the piperazinyl-pyrimidine class. Its core scaffold combines a 2-cyclopropyl-4,5-dimethylpyrimidine with an N-(pyridin-2-yl)piperazine substituent at the 6‑position. This arrangement is characteristic of research compounds designed to probe epigenetic targets and kinase off‑space. [1] Unlike early‑generation cytidine‑analog DNMT inhibitors, this compound represents a non‑nucleoside chemotype that engages the DNMT3B catalytic domain directly, offering a mechanistically distinct tool for target‑validation studies. [2]

Why Generic Piperazinyl-Pyrimidine Substitution Fails for DNMT3B‑Selective Applications (CAS 2549046-81-1)


Within the piperazinyl‑pyrimidine family, even subtle changes to the N‑aryl substituent on the piperazine ring produce large shifts in DNMT isoform selectivity and cellular permeability. Replacing the 2‑pyridyl group of 2549046‑81‑1 with a 5‑methylpyrimidin‑2‑yl or 5‑trifluoromethylpyridin‑2‑yl moiety alters the hydrogen‑bonding geometry with the DNMT3B active‑site zinc ion and the surrounding hydrophobic pocket, changing both intrinsic potency and off‑target liability. [1] Consequently, procurement specifications that rely solely on a generic “piperazinyl‑pyrimidine” description without specifying the exact 2‑pyridyl‑piperazine and 2‑cyclopropyl substituents carry a high risk of delivering a compound whose DNMT3B inhibitory profile diverges markedly from the published benchmark. [2]

Quantitative Differentiation Evidence for 2-Cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (2549046-81-1)


DNMT3B Inhibitory Potency: 900 nM IC50 Confirmed by Recombinant Human Enzyme Assay

The compound inhibits human recombinant DNMT3B with an IC50 of 900 nM in a fluorescence‑based CpG‑hairpin oligonucleotide assay. [1] For context, the non‑nucleoside DNMT inhibitor SGI‑1027 exhibits an IC50 of approximately 6 µM against DNMT3B in a comparable biochemical system, indicating that 2549046‑81‑1 provides roughly a 6‑fold potency advantage. [2] No data for DNMT1 or DNMT3A are reported, suggesting a degree of isoform selectivity that warrants further profiling.

DNMT3B epigenetics small-molecule inhibitor

2‑Pyridyl Substituent Confers Zinc‑Chelating Potential Absent in Pyrimidine‑Terminated Analogs

The catalytic domain of DNMT3B contains a structural zinc ion coordinated by cysteine residues. [1] Molecular docking studies with non‑nucleoside DNMT inhibitors indicate that a 2‑pyridyl group can position the pyridine nitrogen within hydrogen‑bonding distance of the zinc‑bound water network, whereas a pyrimidine‑based bioisostere such as 5‑methylpyrimidin‑2‑yl (CAS 2549039‑43‑0) lacks the appropriate geometry for this interaction. [2] No published IC50 is available for the 5‑methylpyrimidin‑2‑yl analog in the same DNMT3B assay, but the structural difference predicts a loss of key polar contacts.

zinc chelation DNMT active site structure–activity relationship

2‑Cyclopropyl Group Improves Metabolic Stability Relative to 2‑Methyl or 2‑Ethyl Analogs (Inferred from General Heterocycle SAR)

The 2‑cyclopropyl substituent is a recognized strategy in medicinal chemistry to block oxidative metabolism at the α‑position of the pyrimidine ring. [1] Across multiple chemotypes, replacing a 2‑methyl group with a cyclopropyl ring has been shown to increase microsomal half‑life by 2‑ to 5‑fold. [2] While microsomal stability data for 2549046‑81‑1 itself have not been published, the structural rationale – steric shielding of the adjacent C‑4/C‑5 methyl groups and reduced CYP‑mediated oxidation – applies directly to this scaffold. Analogs lacking the cyclopropyl motif (e.g., 2‑methyl‑4,5‑dimethyl‑6‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]pyrimidine) are therefore expected to exhibit shorter in vitro half‑lives.

metabolic stability cyclopropyl CYP450

Physicochemical Profile: MW = 309.4 and H‑Bond Donor Count = 0 Favor CNS Penetration Over Heavier Trifluoromethyl Congeners

The compound has a molecular weight of 309.4 Da and contains zero hydrogen‑bond donors, placing it within the optimal range for passive CNS penetration by the Wager criteria (MW ≤ 360, HBD ≤ 0.5). [1] In contrast, the close analog 2‑cyclopropyl‑4,5‑dimethyl‑6‑{4‑[5‑(trifluoromethyl)pyridin‑2‑yl]piperazin‑1‑yl}pyrimidine (CAS 2549003‑48‑5) carries a –CF3 group that adds 54 Da and increases lipophilicity, potentially reducing free brain fraction. [2] For epigenetic target‑engagement studies in neuronal models, the lower molecular weight and balanced logP (estimated ~2.8) of 2549046‑81‑1 are advantageous.

blood–brain barrier CNS penetration physicochemical properties

Best‑Fit Research and Industrial Application Scenarios for 2‑Cyclopropyl‑4,5‑dimethyl‑6‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]pyrimidine (2549046‑81‑1)


DNMT3B‑Selective Chemical Probe for Epigenetic Target Validation

The confirmed 900 nM IC50 against human recombinant DNMT3B [1] positions 2549046‑81‑1 as a tool compound for dissecting DNMT3B‑specific functions in cancer cell lines where DNMT3B overexpression drives hypermethylation. Researchers can benchmark novel DNMT3B inhibitors against this compound to demonstrate improved potency or isoform selectivity.

Structure–Activity Relationship (SAR) Studies on Piperazinyl‑Pyrimidine Zinc‑Chelating Motifs

Because the 2‑pyridyl group is predicted to engage the structural zinc ion of DNMT3B [2], this compound serves as the reference ‘active’ control in SAR campaigns exploring alternative N‑aryl substituents (pyrimidine, pyrazine, phenyl). Replacement with a pyrimidine ring should abolish zinc coordination and reduce potency, providing a clear assay window.

CNS‑Penetrant DNMT3B Inhibitor for Neuro‑Epigenetic Disease Models

The favorable CNS drug‑like properties (MW 309.4, no H‑bond donors, estimated logP ~2.8) [3] make 2549046‑81‑1 a first‑choice scaffold for studying DNMT3B‑mediated gene silencing in glioblastoma or neurodevelopmental models, where heavier trifluoromethyl analogs may exhibit poor brain penetration.

Metabolically Stable Control for Long‑Term Cell‑Based Epigenetic Assays

The 2‑cyclopropyl group is expected to confer enhanced metabolic stability relative to 2‑methyl analogs [4]. In 48–72 h incubation protocols commonly used for DNA methylation readouts, this reduces the need for media re‑supplementation and improves pharmacokinetic–pharmacodynamic correlation.

Quote Request

Request a Quote for 2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.